(R)-1-N-Cbz-3-Formyl-pyrrolidine
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Overview
Description
®-1-N-Cbz-3-Formyl-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a formyl group at the third position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-Cbz-3-Formyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-3-hydroxypyrrolidine.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting ®-3-hydroxypyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine.
Oxidation: The hydroxyl group at the third position is then oxidized to a formyl group. This can be accomplished using oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions.
Industrial Production Methods
Industrial production methods for ®-1-N-Cbz-3-Formyl-pyrrolidine would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-1-N-Cbz-3-Formyl-pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or Jones reagent.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydroxylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Imines, oximes.
Scientific Research Applications
®-1-N-Cbz-3-Formyl-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-N-Cbz-3-Formyl-pyrrolidine depends on its specific application. In general, the compound can interact with biological targets through its formyl and Cbz groups. The formyl group can form covalent bonds with nucleophilic residues in enzymes or receptors, while the Cbz group can provide steric hindrance and influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-1-N-Boc-3-Formyl-pyrrolidine: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
®-1-N-Fmoc-3-Formyl-pyrrolidine: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.
Uniqueness
®-1-N-Cbz-3-Formyl-pyrrolidine is unique due to the presence of the Cbz protecting group, which provides specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the synthesis of pharmaceuticals and other biologically active molecules.
Properties
IUPAC Name |
benzyl (3R)-3-formylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSCBPOCONUDM-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C=O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364044 |
Source
|
Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212062-74-2 |
Source
|
Record name | (R)-1-N-Cbz-3-Formyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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